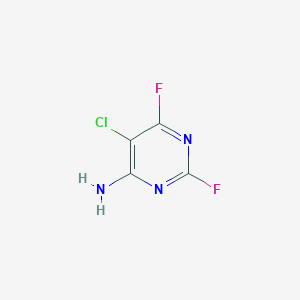

5-Chloro-2,6-difluoropyrimidin-4-amine

Übersicht

Beschreibung

5-Chloro-2,6-difluoropyrimidin-4-amine is a highly functionalized pyrimidine derivative. Pyrimidine derivatives are of great importance in the life-science industries due to their applications in medicinal chemistry, agrochemicals, and materials science. This compound is characterized by the presence of chlorine and fluorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-difluoropyrimidin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia. This reaction is usually carried out in acetonitrile at low temperatures (0°C) in the presence of a base such as diisopropylethylamine (DIPEA) to act as a hydrogen fluoride scavenger .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Key Reaction Data:

| Nucleophile | Major Product (Yield) | Regioisomer Ratio (4- vs 2-substitution) |

|---|---|---|

| Ammonia (NH₃) | 4-Amino derivative | 9 : 1 |

| Ethylamine | 4-Amino derivative | 8 : 1 |

| Benzylamine | 4-Amino derivative | 5 : 1 |

| Piperidine | 4-Amino derivative | 3 : 1 |

The 4-position is favored due to electronic activation by the adjacent chlorine atom (ortho-directing effect) and the para-nitrogen of the pyrimidine ring . Steric hindrance from the C5 chlorine reduces selectivity with bulkier nucleophiles (e.g., piperidine) .

Subsequent Functionalization Reactions

The remaining halogen atoms (Cl at C5, F at C2/C6) enable further derivatization:

Chlorine Substitution

The C5 chlorine undergoes displacement with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example:

-

Reaction with sodium methoxide replaces Cl with methoxy, yielding 5-methoxy-2,6-difluoropyrimidin-4-amine.

Fluorine Substitution

The C2 and C6 fluorines show differential reactivity:

-

C2 Fluorine : Less reactive due to steric hindrance from the C5 chlorine.

-

C6 Fluorine : Activated by the para-amino group, enabling selective substitution with thiols or alcohols.

Regioselectivity and Steric Effects

Electronic and steric factors govern reactivity:

-

Electronic Activation :

-

Steric Hindrance :

Comparative Reactivity

Replacing the C5 chlorine with fluorine (as in 2,4,6-trifluoropyrimidine) reduces regioselectivity:

-

Ammonia reaction : 4- vs 2-substitution ratio drops from 9:1 (with Cl) to 4:1 (without Cl) .

This highlights the chlorine’s dual role as both an electronic activator and steric modulator.

Experimental Protocol Highlights

A representative synthesis of N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine (3d ):

-

Reactants : 5-Chloro-2,4,6-trifluoropyrimidine (3 mmol), benzylamine (3 mmol), DIPEA (3 mmol).

-

Conditions : Acetonitrile, 0°C, 2 hours.

-

Outcome : 41% yield after recrystallization; regioisomer ratio 5:1 (4- vs 2-substitution) .

Limitations and Optimization

-

Purification Challenges : 2-substituted regioisomers require separation (e.g., chromatography) before further reactions .

-

Yield Optimization : Lower temperatures (0°C) improve selectivity for 4-substitution over room-temperature reactions .

This compound’s versatility in sequential functionalization makes it valuable for constructing diverse pyrimidine libraries, though its synthetic utility is tempered by the need for careful regiochemical control.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development:

5-Chloro-2,6-difluoropyrimidin-4-amine serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it suitable for designing inhibitors targeting specific biological pathways, particularly in oncology and infectious disease treatments. Research indicates that derivatives of this compound exhibit promising activity against certain enzyme targets, which is crucial for drug design .

Biological Activity:

Studies have shown that compounds derived from this compound can interact effectively with biological macromolecules, such as proteins and nucleic acids. This interaction is essential for assessing their potential as drug candidates. For instance, preliminary findings suggest that these derivatives may bind to specific enzyme targets, enhancing their therapeutic efficacy.

Synthetic Chemistry Applications

Scaffold for Synthesis:

this compound is utilized as a scaffold for synthesizing polyfunctional pyrimidine systems. Its ability to undergo nucleophilic aromatic substitution makes it a valuable starting material for creating diverse pyrimidine derivatives . The following table summarizes key reactions involving this compound:

| Nucleophile | Reaction Conditions | Product Ratio | Notes |

|---|---|---|---|

| Ammonia | Acetonitrile at 0 °C | 4:1 | Two isomeric products formed |

| Ethylamine | Acetonitrile at 0 °C | 8:1 | Major product isolated via distillation |

| Benzamidine | Acetonitrile at 0 °C | 40:1 | Nucleophilic substitution at multiple sites |

These reactions demonstrate the compound's potential in generating a variety of functionalized derivatives that can be further explored for biological activity.

Analytical Chemistry

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) methods to analyze complex mixtures. Its distinct spectral properties allow for accurate quantification and identification of related compounds in pharmaceutical formulations.

Case Study 1: Synthesis of Antiviral Agents

A study investigated the synthesis of antiviral agents using this compound as a precursor. The derivatives synthesized showed significant antiviral activity against viral strains, indicating the compound's relevance in developing new antiviral therapies .

Case Study 2: Cancer Treatment Applications

Another research project focused on the anticancer properties of derivatives formed from this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 5-Chloro-2,6-difluoropyrimidin-4-amine is not well-documented. like other pyrimidine derivatives, it is likely to interact with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-2,4,6-trifluoropyrimidine

- 4-Amino-5-chloro-2,6-difluoropyrimidine

- 5-Chloro-4,6-difluoropyrimidin-2-amine

Uniqueness

5-Chloro-2,6-difluoropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The combination of chlorine and fluorine atoms at the 2 and 6 positions, along with an amino group at the 4 position, provides distinct chemical and biological properties compared to other pyrimidine derivatives .

Biologische Aktivität

Overview

5-Chloro-2,6-difluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of chlorine and fluorine atoms, significantly influences its reactivity and interactions with various biological systems.

The primary mechanism of action for this compound involves nucleophilic aromatic substitution reactions. The electronegative chlorine atom enhances the reactivity of adjacent positions on the pyrimidine ring, facilitating interactions with nucleophiles such as amines. This property allows the compound to participate in the synthesis of various functionalized pyrimidine derivatives, which can have diverse biological activities.

This compound exhibits several notable biochemical properties:

- Interactions with Enzymes : It has been shown to influence enzyme activity, particularly kinases involved in signal transduction pathways. This modulation can affect cellular communication and metabolism.

- Cellular Effects : The compound can alter gene expression and impact cellular processes, suggesting potential applications in therapeutic contexts.

Antibacterial and Antibiofilm Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, certain derivatives have demonstrated significant antibiofilm activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds exhibited effective inhibition at concentrations below 100 μg/ml, outperforming standard antibiotics like cefixime in some cases .

Anticancer Potential

The potential anticancer activity of this compound and its derivatives has been explored in various studies. Compounds with similar structures have shown promise against multiple cancer cell lines, indicating that this class of chemicals may be valuable in cancer therapeutics.

Synthesis and Reactivity

A series of reactions involving this compound have been documented, demonstrating its utility as a scaffold for synthesizing more complex molecules. For example, reactions with nitrogen-centered nucleophiles yielded a range of substituted products, showcasing the compound's versatility in chemical synthesis .

Table 1: Summary of Reaction Outcomes

| Nucleophile | Product Ratio | Observations |

|---|---|---|

| Ammonia | 4:1 | Two products formed |

| Ethanolamine | 2:1 | Distinct product formation |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is relatively stable under laboratory conditions. Its boiling point is recorded at approximately 116 °C with a density of 1.626 g/mL at 25 °C, suggesting suitable handling characteristics for laboratory use .

Eigenschaften

IUPAC Name |

5-chloro-2,6-difluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPHXXXRLQRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623010 | |

| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27078-72-4 | |

| Record name | 5-Chloro-2,6-difluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.